
3-(2-Thienyl)aniline
Übersicht
Beschreibung
3-(2-Thienyl)aniline is a chemical compound with the CAS Number: 92057-12-0 and Linear Formula: C10H9NS . It is a yellow to brown solid .
Synthesis Analysis
Thiophene derivatives, including 3-(2-Thienyl)aniline, have been synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .Molecular Structure Analysis
The 3-(2-thienyl)aniline molecule contains a total of 22 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic) and 1 Thiophene(s) .Chemical Reactions Analysis
Anilines, including 3-(2-Thienyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis
3-(2-Thienyl)aniline has a molecular weight of 175.25 . It is a yellow to brown solid .Wissenschaftliche Forschungsanwendungen
Polymer Science
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the synthesis of conductive polymers (CPs). These polymers are used in a wide range of electronic devices such as solar cells, photosensitive devices (e.g., smart windows, LED displays, etc.), or electrochemical sensors and biosensors .
- Methods of Application : The polymers are synthesized via oxidative polymerization using iron (III) chloride (FeCl3). The final products are characterized utilizing conventional techniques such as IR, NMR, UV–Vis spectrometry .
- Results or Outcomes : The research demonstrated that an increase of the aliphatic chain length causes a significant solubility increase of the system, without modifying the conductivity .
Medicinal Chemistry
- Summary of the Application : Thiophene-based analogs, including “3-(2-Thienyl)aniline”, have been studied as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Anti-inflammatory Activities
- Summary of the Application : Pyrimidines, including those derived from “3-(2-Thienyl)aniline”, have been studied for their anti-inflammatory activities .
- Methods of Application : The synthesis of these pyrimidines involves various methods, including heterocyclization .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Corrosion Inhibitors
- Summary of the Application : Thiophene derivatives, including “3-(2-Thienyl)aniline”, are used in industrial chemistry as corrosion inhibitors .
- Methods of Application : The specific methods of application can vary depending on the context, but typically involve the addition of the thiophene derivative to the material that needs protection .
- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can significantly enhance the lifespan and durability of materials .
Organic Semiconductors
- Summary of the Application : Thiophene-mediated molecules, including “3-(2-Thienyl)aniline”, play a prominent role in the advancement of organic semiconductors .
- Methods of Application : These molecules are typically incorporated into the semiconductor material during its synthesis .
- Results or Outcomes : The incorporation of thiophene-mediated molecules can enhance the performance of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the fabrication of OLEDs .
- Methods of Application : The specific methods of application can vary, but typically involve the incorporation of the thiophene derivative into the light-emitting layer of the OLED .
- Results or Outcomes : The use of thiophene derivatives can enhance the performance and efficiency of OLEDs .
Photoactive Inorganic/Organic/Organic Interface Assemblies
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the creation of photoactive inorganic/organic/organic interface assemblies .
- Methods of Application : The assemblies are subjected to optical and photoelectrochemical investigation in acetate, citrate, and phosphate aqueous electrolytes .
- Results or Outcomes : The occlusion of CdS into the organic polymer increased the electron diffusion coefficient and diffusion length by changing both the electron lifetime and electron transport time .
Synthesis of 2,3,5-Trisubstituted Thiophene Derivatives
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the synthesis of 2,3,5-trisubstituted thiophene derivatives .
- Methods of Application : The synthesis involves a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .
- Results or Outcomes : The process provides 2,3,5-trisubstituted thiophene derivatives .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPSMJOCLLMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383318 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)aniline | |
CAS RN |
92057-12-0 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



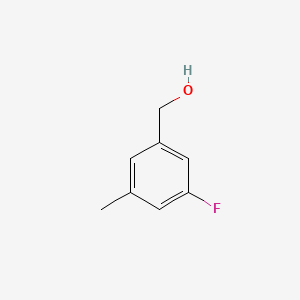
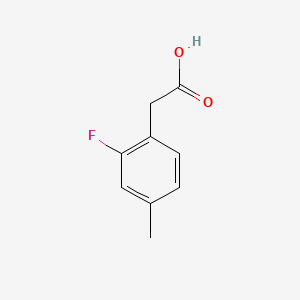
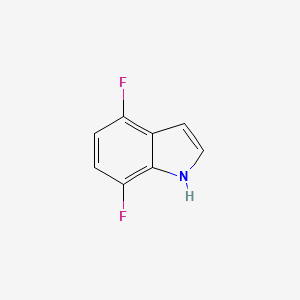
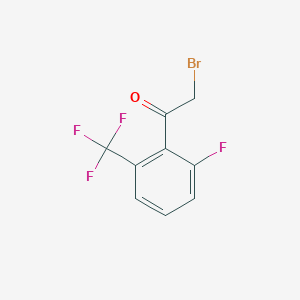
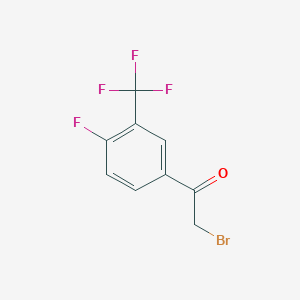

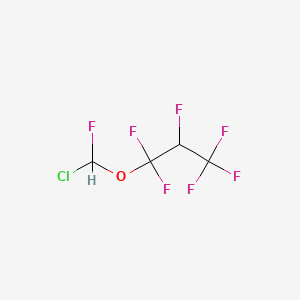
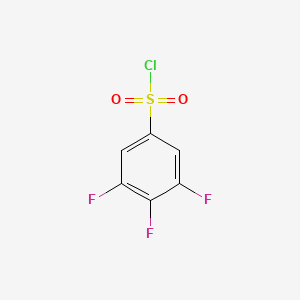
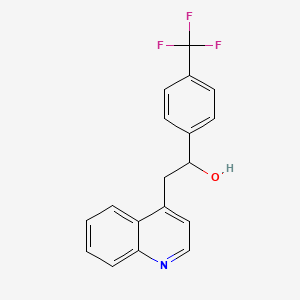
![4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1306084.png)
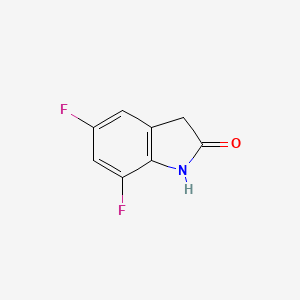
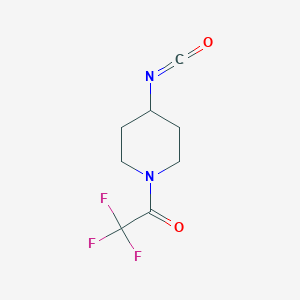
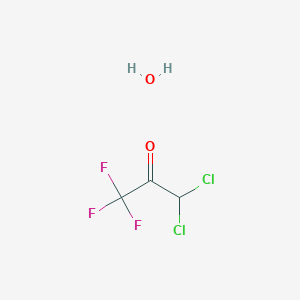
![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)